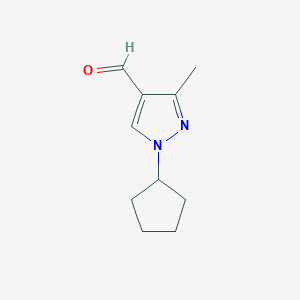
1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Aplicaciones Científicas De Investigación
1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: 1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-cyclopentyl-3-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives.
Mecanismo De Acción
The mechanism of action of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopentyl and pyrazole moieties may also contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-1H-pyrazole-4-carbaldehyde: Lacks the cyclopentyl group, making it less hydrophobic and potentially less bioactive.
1-cyclopentyl-1H-pyrazole-4-carbaldehyde: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both cyclopentyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological interactions. This combination of substituents may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Propiedades
IUPAC Name |
1-cyclopentyl-3-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-9(7-13)6-12(11-8)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQLMBXGUBGNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride](/img/structure/B2691874.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/new.no-structure.jpg)
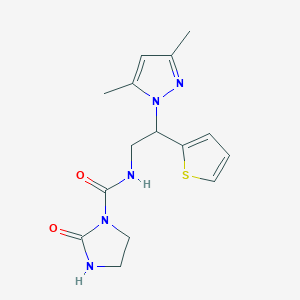
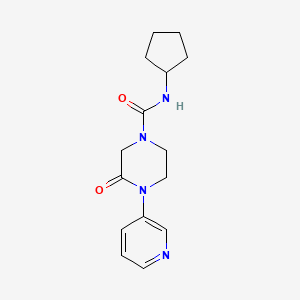

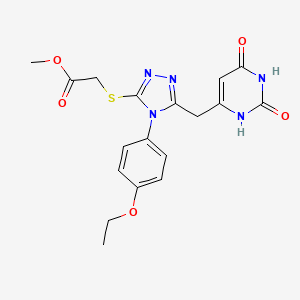
![1-[2-[Methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2691886.png)
![1-Cyclohexyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2691887.png)
![(E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide](/img/structure/B2691889.png)
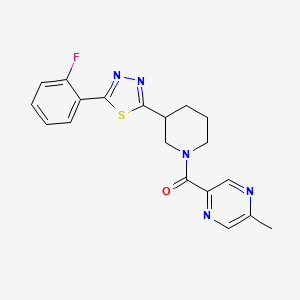
![N'-cycloheptyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2691891.png)
![1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2691893.png)
![7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol](/img/structure/B2691896.png)
